5-(4-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
“5-(4-BR-PH)-4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-BR-PH)-4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated precursor.
Formation of the Benzylideneamino Group: The benzylideneamino group can be formed through a condensation reaction between a dimethylamino benzaldehyde and an amine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions may target the imine group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Anticancer Activity: Potential use in cancer research due to its ability to interact with biological targets.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new drugs based on its chemical structure.
Mechanism of Action
The mechanism of action of “5-(4-BR-PH)-4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets may include enzymes involved in cell division, signaling pathways, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with various biological activities.
Benzylideneamino Derivatives: Compounds with similar imine groups that exhibit diverse biological activities.
Bromophenyl Derivatives: Compounds with bromophenyl groups that are used in various chemical and biological applications.
Uniqueness
“5-(4-BR-PH)-4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL” is unique due to the combination of its triazole ring, bromophenyl group, and benzylideneamino group. This combination may confer specific properties such as enhanced biological activity or unique chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16BrN5S |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16BrN5S/c1-22(2)15-9-3-12(4-10-15)11-19-23-16(20-21-17(23)24)13-5-7-14(18)8-6-13/h3-11H,1-2H3,(H,21,24)/b19-11+ |
InChI Key |
PUXLQEOXADFNPL-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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